N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a pyridin-4-yl moiety at position 3. The pyrazole is linked via an ethyl chain to a thiophene-3-carboxamide group. The thiophene-carboxamide terminus may enhance solubility compared to purely aromatic systems, while the ethyl linker provides conformational flexibility for interaction with biological targets.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-10-24-12-15)20-8-9-22-17(14-1-2-14)11-16(21-22)13-3-6-19-7-4-13/h3-7,10-12,14H,1-2,8-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDQCIIYSUOEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole Core Modifications
Key Analog 1 : 5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )
- Structural Differences :
- Pyrazole substituents: Nitrophenyl and methylisoxazole groups replace cyclopropyl and pyridinyl in the target compound.
- Terminal group: Carbothioamide (C=S) vs. carboxamide (C=O) in the target.
- Carbothioamide may improve hydrophobic interactions but reduce hydrogen-bonding capacity relative to carboxamide.
Key Analog 2 : Compound 191 from (pyrazole with trifluoromethyl and cyclopropyl groups)
- Structural Differences :
- Pyrazole substituents: Trifluoromethyl at position 3 vs. pyridin-4-yl in the target.
- Linker: Acetamide vs. ethyl-thiophene-carboxamide.
- The pyridinyl group in the target may offer better solubility and π-π stacking interactions .
Linker and Terminal Group Variations
- Thiophene vs. Benzene : Thiophene’s sulfur atom may confer unique electronic properties, influencing binding to targets like kinase enzymes compared to benzene-based analogs.
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